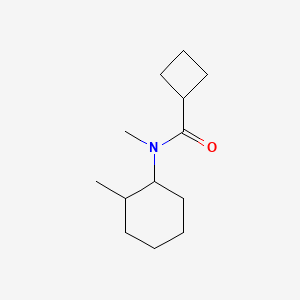
6-methoxy-N-methyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methoxy-N-methyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide, also known as MXE, is a synthetic dissociative drug that belongs to the arylcyclohexylamine class of compounds. MXE has gained popularity among recreational drug users due to its dissociative and hallucinogenic effects. However, it has also been the subject of scientific research due to its potential therapeutic applications.
Mécanisme D'action
6-methoxy-N-methyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide acts as a non-competitive NMDA receptor antagonist, which leads to the dissociation of sensory input from the brain. 6-methoxy-N-methyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide also has affinity for the serotonin transporter and sigma-1 receptor, which may contribute to its hallucinogenic effects.
Biochemical and Physiological Effects
6-methoxy-N-methyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide has been found to produce a range of biochemical and physiological effects. It has been shown to increase dopamine and serotonin release in the brain, leading to euphoria and hallucinations. 6-methoxy-N-methyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide also produces analgesia and anesthesia by blocking NMDA receptor activity. However, 6-methoxy-N-methyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide has also been found to produce negative effects such as anxiety, confusion, and psychosis.
Avantages Et Limitations Des Expériences En Laboratoire
6-methoxy-N-methyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide has advantages and limitations for lab experiments. Its dissociative effects make it useful for studying the NMDA receptor and its role in sensory processing. However, 6-methoxy-N-methyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide’s psychoactive effects may also make it difficult to study in a controlled environment.
Orientations Futures
There are several future directions for 6-methoxy-N-methyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide research. One potential direction is to investigate its potential as a treatment for addiction. 6-methoxy-N-methyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide’s ability to block NMDA receptors may make it useful for treating alcohol and opioid addiction. Another potential direction is to investigate its use as an anesthetic. 6-methoxy-N-methyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide’s ability to produce anesthesia without respiratory depression may make it a safer alternative to traditional anesthetics. Finally, further research is needed to better understand 6-methoxy-N-methyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide’s mechanism of action and its effects on the brain and body.
Méthodes De Synthèse
6-methoxy-N-methyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide is synthesized by the reaction of 3-methoxyphenylacetonitrile with cyclohexylmagnesium bromide, followed by reaction with methylamine and 2-methylcyclohexanone. The resulting product is then hydrolyzed to form 6-methoxy-N-methyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide.
Applications De Recherche Scientifique
6-methoxy-N-methyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide has been the subject of scientific research due to its potential therapeutic applications. It has been found to have analgesic, anesthetic, and antidepressant effects. 6-methoxy-N-methyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide has also been studied as a potential treatment for alcohol and opioid addiction.
Propriétés
IUPAC Name |
6-methoxy-N-methyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11-6-4-5-7-13(11)17(2)15(18)12-8-9-14(19-3)16-10-12/h8-11,13H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYZKISGCMJBAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N(C)C(=O)C2=CN=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B7509965.png)





![N-[4-(1,2,4-triazol-1-yl)phenyl]propanamide](/img/structure/B7510007.png)
